molecular formula C13H14N2O B5876432 2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde

2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde

Cat. No. B5876432
M. Wt: 214.26 g/mol
InChI Key: QNSLAQISKFRUTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is also known as DMQD and is a derivative of quinoline. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Mechanism of Action

The exact mechanism of action of DMQD is not fully understood. However, it is believed to exert its biological effects by interfering with various cellular pathways. DMQD has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication. It has also been found to inhibit the expression of certain genes involved in cell proliferation and survival.
Biochemical and Physiological Effects:
DMQD has been found to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase enzymes. DMQD has also been found to inhibit the activity of certain enzymes involved in the synthesis of DNA and RNA. Additionally, DMQD has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DMQD has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. Additionally, DMQD has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various experiments. However, there are also limitations to the use of DMQD in lab experiments. Its mechanism of action is not fully understood, which may make it difficult to interpret experimental results. Additionally, DMQD may have side effects that need to be carefully monitored.

Future Directions

There are several potential future directions for research on DMQD. One area of interest is the development of DMQD-based drugs for the treatment of cancer and viral infections. Additionally, DMQD may have potential applications in materials science, such as the development of fluorescent dyes and sensors. Further research is needed to fully understand the mechanism of action of DMQD and to explore its potential applications in various fields.

Synthesis Methods

The synthesis of 2-(dimethylamino)-7-methyl-3-quinolinecarbaldehyde involves the reaction of 2-chloro-7-methylquinoline with dimethylamine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as ethanol or methanol. The resulting product is then purified using chromatography techniques.

Scientific Research Applications

DMQD has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. DMQD has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have antiviral activity against herpes simplex virus and respiratory syncytial virus.

properties

IUPAC Name

2-(dimethylamino)-7-methylquinoline-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-9-4-5-10-7-11(8-16)13(15(2)3)14-12(10)6-9/h4-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNSLAQISKFRUTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Dimethylamino)-7-methyl-3-quinolinecarbaldehyde

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